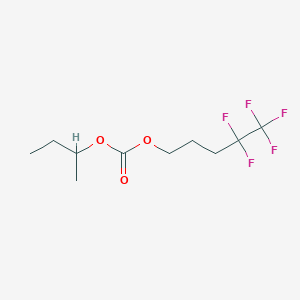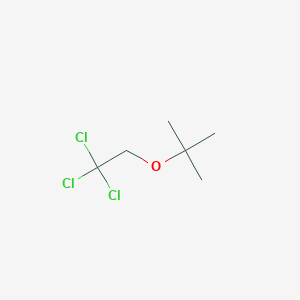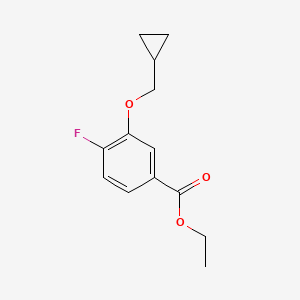
tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)pyrrolidine-1-carboxylate: is a complex organic compound featuring a pyrrolidine ring, a thiazole ring, and a boronate ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Boronate Ester Formation: The boronate ester group is introduced via a reaction between a boronic acid or boronic ester and a suitable halogenated precursor.
Coupling Reactions: The final step involves coupling the thiazole derivative with the pyrrolidine carboxylate under conditions that facilitate the formation of the desired product, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the boronate ester group, converting it to a boronic acid or even further to a borane.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the boronate ester group, which can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Boronic acids, boranes.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Cross-Coupling Reactions: The boronate ester group makes this compound a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Ligand Synthesis: It can be used in the synthesis of ligands for catalysis.
Biology and Medicine
Drug Development: The compound’s unique structure allows it to serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Bioconjugation: It can be used to attach biologically active molecules to various substrates, aiding in the study of biological processes.
Industry
Material Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its boronate ester group.
Mecanismo De Acción
The mechanism by which tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)pyrrolidine-1-carboxylate exerts its effects depends on its application:
In Catalysis: It acts as a ligand, coordinating with metal centers to facilitate various catalytic processes.
In Drug Development: It may interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-1-carboxylate
Uniqueness
- Structural Features : The combination of a thiazole ring with a boronate ester and a pyrrolidine ring is unique, providing distinct reactivity and binding properties.
- Reactivity : The presence of the boronate ester group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Propiedades
Fórmula molecular |
C18H29BN2O4S |
|---|---|
Peso molecular |
380.3 g/mol |
Nombre IUPAC |
tert-butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H29BN2O4S/c1-16(2,3)23-15(22)21-9-8-12(10-21)14-20-13(11-26-14)19-24-17(4,5)18(6,7)25-19/h11-12H,8-10H2,1-7H3 |
Clave InChI |
GQZBLDYOWHMOPF-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3CCN(C3)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[Ethoxy(oxo)methane]-2-(4-fluorophenyl)-1H-1,3-benzodiazol-1-yl](/img/structure/B12079941.png)



![Methyl 6,18-dimethoxy-17-[2-(4-methoxyphenoxy)acetyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate](/img/structure/B12079952.png)
![diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl phosphate](/img/structure/B12079958.png)







